

head-to-head comparison of Tyk2-IN-15 and BMS-986165

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tyk2-IN-15

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Head-to-Head Comparison: Tyk2-IN-15 and BMS-986165

A Comparative Analysis of Two Tyrosine Kinase 2 (Tyk2) Inhibitors for Researchers and Drug Development Professionals

Introduction

Tyrosine kinase 2 (Tyk2) has emerged as a critical therapeutic target in the treatment of a range of autoimmune and inflammatory diseases. As a member of the Janus kinase (JAK) family, Tyk2 plays a pivotal role in the signaling pathways of key cytokines such as interleukin (IL)-12, IL-23, and type I interferons.[1][2][3] The development of selective Tyk2 inhibitors offers the potential for targeted immunomodulation while avoiding the broader immunosuppressive effects associated with less selective JAK inhibitors. This guide provides a head-to-head comparison of two such inhibitors: **Tyk2-IN-15** and BMS-986165 (deucravacitinib), summarizing the available experimental data to inform research and development efforts.

It is important to note that publicly available data for **Tyk2-IN-15** is limited, restricting a comprehensive comparative analysis. In contrast, BMS-986165 has undergone extensive preclinical and clinical evaluation, resulting in a wealth of available data. This guide presents all accessible information for a transparent comparison.

Quantitative Data Summary

The following tables summarize the available biochemical, cellular, and pharmacokinetic data for **Tyk2-IN-15** and BMS-986165.

Table 1: Biochemical Activity

| Parameter | Tyk2-IN-15 | BMS-986165 (Deucravacitinib) |
|------------------------------------|--------------------------------|---|
| Target | Tyk2 JH2 (pseudokinase) domain | Tyk2 JH2 (pseudokinase) domain |
| Mechanism of Action | Selective inhibitor | Allosteric inhibitor |
| Binding Affinity (K _i) | Data not available | 0.02 nM[4][5] |
| Biochemical IC ₅₀ | ≤ 10 nM (for Tyk2-JH2) | 0.2 nM (for recombinant Tyk2 pseudokinase domain)[6][7] |

Table 2: Cellular Activity

| Parameter | Tyk2-IN-15 | BMS-986165 (Deucravacitinib) |
|--|--------------------|---|
| Cellular Assays | Data not available | Inhibition of cytokine-driven cellular signaling (IL-23, IL-12, Type I IFN) |
| Cellular IC50 | Data not available | 2-14 nM (for IL-23, IL-12, and Type I IFN-driven cellular signaling)[4][8] |
| STAT Phosphorylation Inhibition | Data not available | IC50s = 1-6 nM (for IFN- α -induced STAT1, -2, -3, and -5 phosphorylation in human PBMCs)[6] |
| IC50 = 5 nM (for IL-12-induced STAT4 phosphorylation in NK-92 cells)[6][7] | | |
| IC50 = 11 nM (for IL-12-induced IFN- γ production in human PBMCs)[6][7] | | |

Table 3: In Vivo Efficacy (Murine Psoriasis Model)

| Parameter | Tyk2-IN-15 | BMS-986165 (Deucravacitinib) |
|-----------|--------------------|--|
| Model | Data not available | IL-23-induced acanthosis |
| Dosing | Data not available | 15 mg/kg and 30 mg/kg twice daily (oral) |
| Efficacy | Data not available | Dose-dependent protection from acanthosis; 30 mg/kg dose more effective than anti-IL-23 adnectin positive control. [8] |

Table 4: Human Pharmacokinetics (Single Dose)

| Parameter | Tyk2-IN-15 | BMS-986165 (Deucravacitinib) |
|-----------------------|--------------------|--|
| Bioavailability | Data not available | 99% [9] |
| Protein Binding | Data not available | 82-90% [9] |
| Metabolism | Data not available | Liver (primarily CYP1A2) [9] |
| Elimination Half-life | Data not available | 10 hours [9] |
| Excretion | Data not available | Feces, urine [9] |

Experimental Protocols

Detailed experimental protocols for **Tyk2-IN-15** are not publicly available. The following are representative methodologies for key experiments used to characterize Tyk2 inhibitors.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method to determine the in vitro potency of an inhibitor against a purified kinase.

- Reagents and Materials:
 - Purified recombinant Tyk2 enzyme.
 - Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[\[10\]](#)
 - ATP solution.
 - Peptide substrate (e.g., a fluorescently labeled synthetic peptide).[\[11\]](#)
 - Test inhibitor (**Tyk2-IN-15** or BMS-986165) serially diluted in DMSO.

- Stop solution (e.g., EDTA).
- 384-well assay plates.
- Microplate reader capable of detecting the assay signal (e.g., fluorescence, luminescence).
- Procedure:
 1. Add kinase reaction buffer to the wells of a 384-well plate.
 2. Add the serially diluted test inhibitor to the appropriate wells. Include a DMSO-only control (vehicle).
 3. Add the purified Tyk2 enzyme to all wells except for the negative control.
 4. Initiate the kinase reaction by adding the ATP and peptide substrate solution.
 5. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
 6. Stop the reaction by adding the stop solution.
 7. Read the plate on a microplate reader to measure the extent of substrate phosphorylation.
 8. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
 9. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.

Cellular STAT Phosphorylation Assay (Representative Protocol)

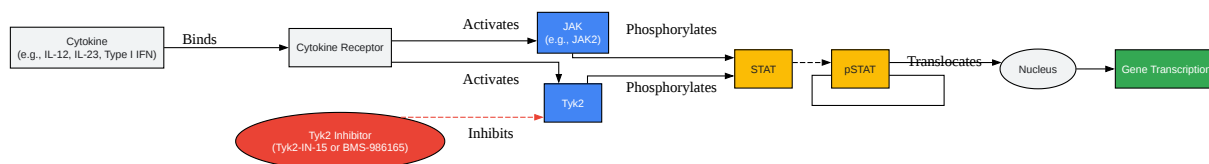
This protocol outlines a method to measure the ability of an inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.

- Reagents and Materials:

- Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92).
- Cell culture medium.
- Cytokine stimulant (e.g., IFN- α , IL-12).
- Test inhibitor (**Tyk2-IN-15** or BMS-986165) serially diluted.
- Fixation and permeabilization buffers.
- Fluorescently labeled antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT4).
- Flow cytometer.
- Procedure:
 1. Plate the cells in a 96-well plate.
 2. Pre-incubate the cells with serially diluted test inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
 3. Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
 4. Fix and permeabilize the cells according to the manufacturer's protocol.
 5. Stain the cells with the fluorescently labeled anti-phospho-STAT antibody.
 6. Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation in the cell population.
 7. Calculate the percent inhibition of STAT phosphorylation for each inhibitor concentration.
 8. Determine the cellular IC₅₀ value by plotting the data and using non-linear regression.

Visualizations

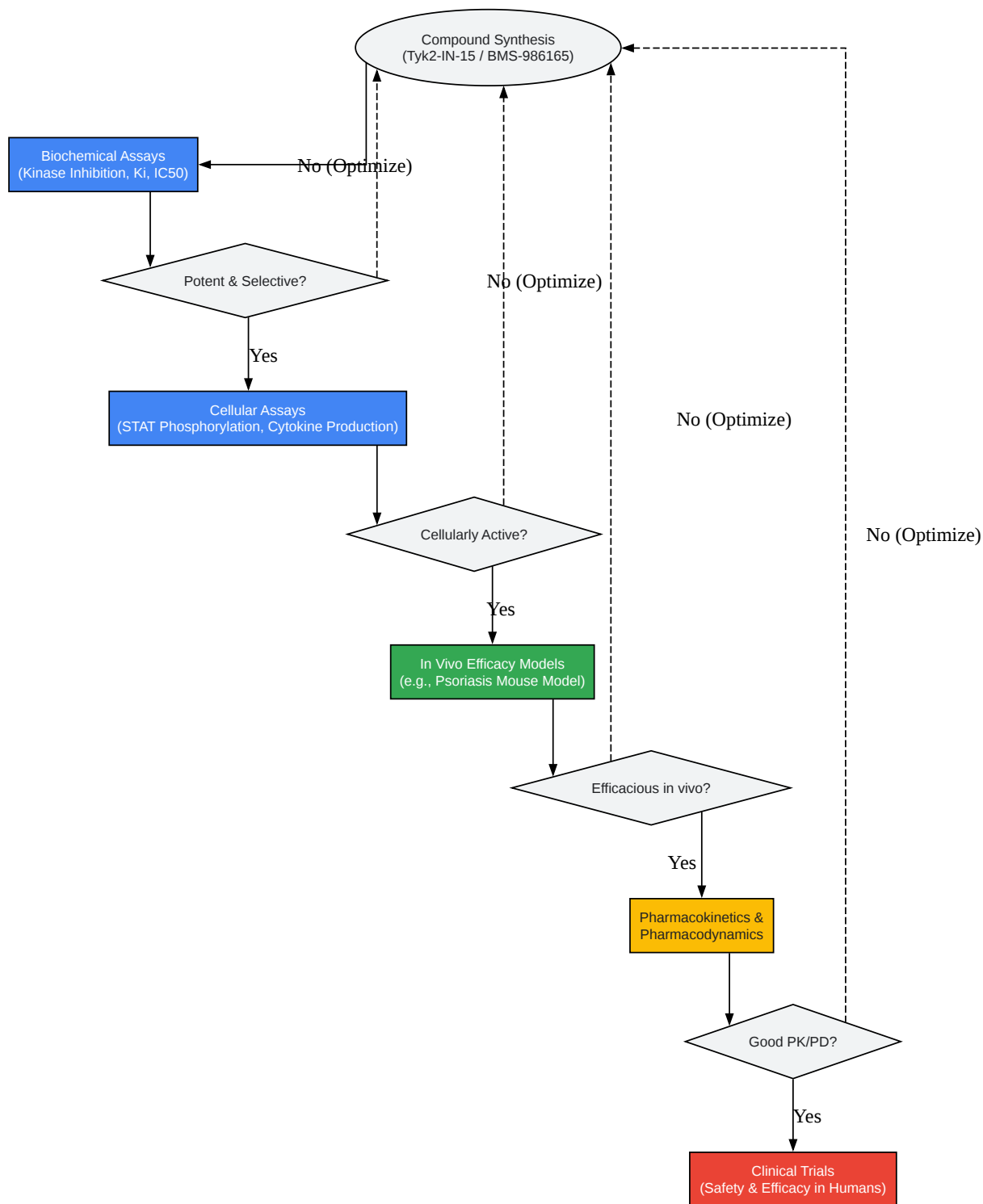
Tyk2 Signaling Pathway



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Caption: Tyk2 Signaling Pathway and Point of Inhibition.

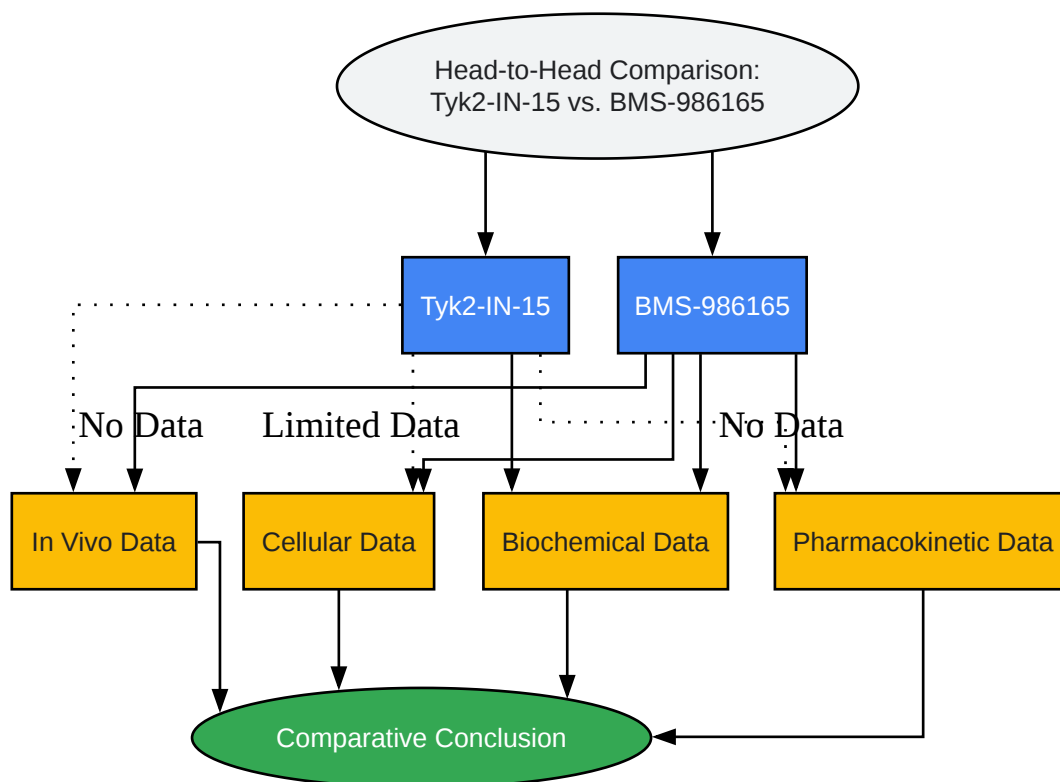
General Experimental Workflow for Kinase Inhibitor Evaluation



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Caption: General workflow for the evaluation of kinase inhibitors.

Logical Relationship of Comparison



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Caption: Logical structure of the comparative analysis.

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- To cite this document: BenchChem. [head-to-head comparison of Tyk2-IN-15 and BMS-986165]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136287#head-to-head-comparison-of-tyk2-in-15-and-bms-986165]

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